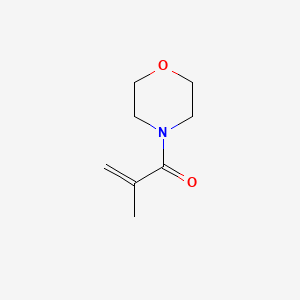
2-Methyl-1-morpholinoprop-2-en-1-on
Übersicht
Beschreibung
4-(2-Methyl-1-oxoallyl)morpholine, also known as N-Methacryloylmorpholine, is a chemical compound with the molecular formula C8H13NO2 . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of morpholines, including 4-(2-Methyl-1-oxoallyl)morpholine, often involves the use of 1,2-amino alcohols and their derivatives as starting materials . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
4-(2-Methyl-1-oxoallyl)morpholine has a density of 1.05g/cm^3, a boiling point of 311°C at 760 mmHg, a refractive index of 1.475, and a flash point of 141.9°C . Its vapour pressure is 0.000578mmHg at 25°C .Wirkmechanismus
The mechanism of action of 4-(2-Methyl-1-oxoallyl)morpholine is not fully understood. However, it is believed that the unsaturated ketone group in the compound plays a crucial role in its biological activity. The compound may interact with various biological molecules, including enzymes and receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methyl-1-oxoallyl)morpholine has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been shown to have an inhibitory effect on the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Methyl-1-oxoallyl)morpholine in lab experiments is its unique chemical properties, which make it a useful intermediate in the synthesis of various organic compounds. However, one of the main limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Methyl-1-oxoallyl)morpholine. One potential direction is the synthesis of new bioactive compounds using this compound as a starting material. Another direction is the study of the compound's mechanism of action and its interactions with various biological molecules. Additionally, the development of new synthesis methods for this compound could lead to its increased availability and lower cost.
In conclusion, 4-(2-Methyl-1-oxoallyl)morpholine is a useful chemical compound that has shown potential in various scientific research applications. Its unique chemical properties make it a useful intermediate in the synthesis of various organic compounds. Further research on this compound could lead to the development of new bioactive compounds and the discovery of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Polymersynthese und -modifikation
2-Methyl-1-morpholinoprop-2-en-1-on wird aufgrund seiner Vinylgruppe, die einer radikalischen Polymerisation unterliegen kann, bei der Synthese von Polymeren verwendet . Diese Verbindung ist besonders wertvoll bei der Herstellung von hydrophilen Polymeren, die in medizinischen Geräten, Kontaktlinsen und als Arzneimittelträgersysteme eingesetzt werden. Der Morpholin-Rest in der Struktur verleiht den Polymeren einzigartige Eigenschaften wie erhöhte Flexibilität und verbesserte Biokompatibilität.
Photoresist-Materialien in der Mikroelektronik
Im Bereich der Mikroelektronik dient diese Verbindung als Vorläufer für Photoresist-Materialien . Photoresists sind lichtempfindliche Materialien, die in Verfahren wie der Photolithographie verwendet werden, um Muster auf Halbleitersubstraten zu erzeugen. Die Morpholingruppe in this compound kann die Löslichkeit des Photoresists verbessern, was für die Herstellung präziser und komplexer elektronischer Schaltungen entscheidend ist.
Korrosionsinhibitoren
Forschungen haben die Verwendung von this compound als Korrosionsinhibitor, insbesondere in Metallbearbeitungsflüssigkeiten, untersucht . Seine Molekülstruktur ermöglicht es ihm, sich an Metalloberflächen zu binden und eine schützende Schicht zu bilden, wodurch die Korrosionsgeschwindigkeit durch Umwelteinflüsse reduziert wird.
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Reagenz für die Synthese verschiedener analytischer Standards und Derivate verwendet . Diese Derivate werden dann in der Chromatographie und Spektroskopie zur Detektion und Quantifizierung komplexer Moleküle eingesetzt und verbessern die Genauigkeit der analytischen Ergebnisse.
Medizinische Chemie
This compound ist ein Baustein in der medizinischen Chemie für die Synthese pharmakologisch aktiver Moleküle . Sein Morpholinring ist ein häufiges Merkmal in vielen Arzneimittelmolekülen, und die Vinylgruppe ermöglicht eine weitere Funktionalisierung, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen.
Landwirtschaftliche Chemie
In der Landwirtschaft werden Derivate von this compound auf ihre potenzielle Verwendung als Herbizide oder Fungizide untersucht . Der Morpholinring kann die biologischen Pfade von Unkräutern und Pilzen stören und so eine Grundlage für die Entwicklung neuer landwirtschaftlicher Chemikalien bieten.
Materialwissenschaften
Diese Verbindung ist in den Materialwissenschaften von Bedeutung für die Entwicklung fortschrittlicher Materialien mit spezifischen mechanischen Eigenschaften . Seine Einarbeitung in Materialien kann Eigenschaften wie Zugfestigkeit, Elastizität und thermische Stabilität verändern, wodurch sie für technische Anwendungen wertvoll wird.
Umweltwissenschaften
Schließlich wird in den Umweltwissenschaften this compound auf seine Rolle beim Abbau von Schadstoffen untersucht . Seine Reaktivität kann genutzt werden, um schädliche Chemikalien in der Umwelt abzubauen, was zu saubererer Luft und saubererem Wasser beiträgt.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUWTYSNLGBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199193 | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5117-13-5 | |
| Record name | Methacryloylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methacryloylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1-oxoallyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHACRYLOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HZ3Z6WB74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



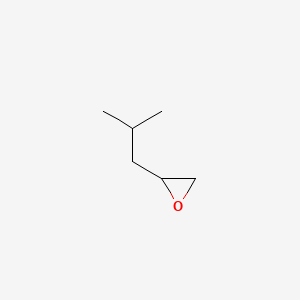
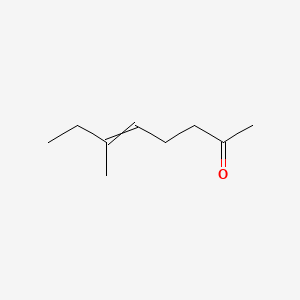
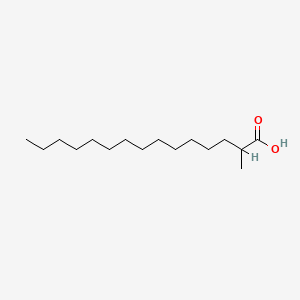
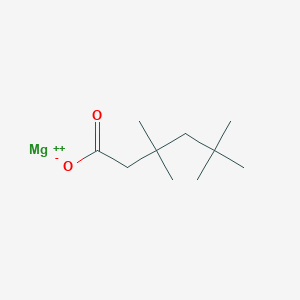
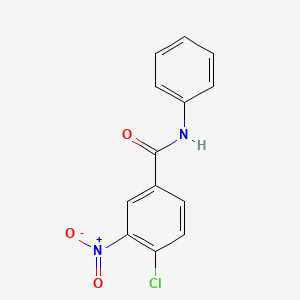


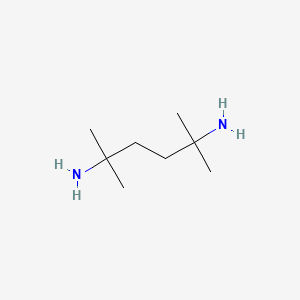
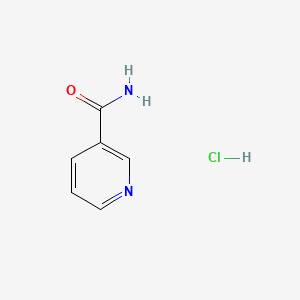
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)


![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)
